6-Bromo-4-(trifluoromethyl)isoindolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(trifluoromethyl)isoindolin-1-one is a chemical compound characterized by the presence of a bromine atom and a trifluoromethyl group attached to an isoindolin-1-one core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-(trifluoromethyl)isoindolin-1-one typically involves multiple steps, starting with the construction of the isoindolin-1-one core. One common approach is the cyclization of an appropriate precursor, such as a brominated aniline derivative, under acidic conditions. The trifluoromethyl group can be introduced using reagents like trifluoromethylating agents (e.g., trifluoromethyl iodide) in the presence of a suitable catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure efficiency and safety. The choice of reagents and solvents is optimized to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-4-(trifluoromethyl)isoindolin-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to reduce the bromine atom or other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium cyanide (NaCN) or sodium methoxide (NaOCH₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, 6-Bromo-4-(trifluoromethyl)isoindolin-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. Research is ongoing to explore its use in developing new therapeutic agents.
Medicine: Due to its biological activity, this compound is being investigated for its potential use in medical applications, such as the treatment of infections and cancer.
Industry: In the chemical industry, this compound is used in the production of various pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the synthesis of a wide range of products.
Mechanism of Action
The mechanism by which 6-Bromo-4-(trifluoromethyl)isoindolin-1-one exerts its effects involves interactions with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
6-Bromoisoindolin-1-one: Lacks the trifluoromethyl group.
4-(Trifluoromethyl)isoindolin-1-one: Lacks the bromine atom.
6-Bromo-4-methylisoindolin-1-one: Contains a methyl group instead of a trifluoromethyl group.
Uniqueness: 6-Bromo-4-(trifluoromethyl)isoindolin-1-one is unique due to the combination of the bromine and trifluoromethyl groups, which impart distinct chemical and biological properties compared to its analogs.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.
Properties
Molecular Formula |
C9H5BrF3NO |
---|---|
Molecular Weight |
280.04 g/mol |
IUPAC Name |
6-bromo-4-(trifluoromethyl)-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C9H5BrF3NO/c10-4-1-5-6(3-14-8(5)15)7(2-4)9(11,12)13/h1-2H,3H2,(H,14,15) |
InChI Key |
RDKNDBGCYPYGJK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=C(C=C2C(F)(F)F)Br)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.